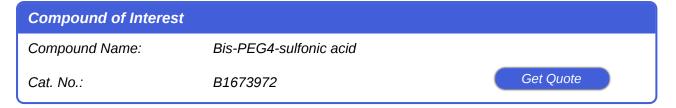


Application Notes and Protocols for Bis-PEG4sulfonic acid in Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a hydrophilic linker designed for specialized applications in solid-phase peptide synthesis (SPPS). Its structure, featuring a polyethylene glycol (PEG) spacer and two terminal sulfonic acid groups, offers unique properties beneficial for synthesizing peptides with enhanced solubility and for mimicking post-translational modifications such as tyrosine sulfation. The PEG component improves the pharmacokinetic properties of the final peptide, while the sulfonic acid groups provide a strong acidic moiety that can be crucial for biological interactions.[1][2][3][4]

These application notes provide a comprehensive overview and proposed protocols for the effective use of **Bis-PEG4-sulfonic acid** in Fmoc-based solid-phase peptide synthesis. The protocols detailed below are based on established principles of peptide chemistry, as specific literature for this linker in SPPS is not widely available.

Key Applications

The primary application of **Bis-PEG4-sulfonic acid** in peptide synthesis is the generation of peptides with a C-terminal sulfonate modification. This is particularly relevant in the study of protein-protein interactions where sulfation plays a critical role.



- Mimicking Sulfated Peptides: Tyrosine sulfation is a crucial post-translational modification
 that modulates the interaction of numerous proteins, including the binding of chemokines to
 their receptors.[1][2][3][4] Peptides synthesized with a C-terminal sulfonic acid moiety can
 serve as mimics of sulfated peptides, aiding in the investigation of these biological pathways.
- Improving Solubility: The hydrophilic nature of the PEG linker can significantly enhance the
 aqueous solubility of the synthesized peptide, which is often a challenge for hydrophobic
 sequences.
- Drug Development: PEGylation is a well-established strategy to improve the pharmacokinetic profile of peptide-based therapeutics by increasing their half-life and reducing immunogenicity.[5][6][7]

Data Presentation

The following tables provide illustrative data for the synthesis of a model peptide using the proposed protocol. The model peptide is a short sequence derived from the N-terminus of the chemokine receptor CCR3, with the **Bis-PEG4-sulfonic acid** linker attached to the C-terminus.

Table 1: Resin Loading Efficiency

Resin Type	Linker	Activation Method	Loading Capacity (mmol/g)	Loading Efficiency (%)
Wang Resin	Bis-PEG4- sulfonic acid	DIC/DMAP	0.5	85
Merrifield Resin	Bis-PEG4- sulfonic acid	Cs-salt method	0.7	90

Table 2: Synthesis and Purification of Model Peptide (Ac-Tyr-Asp-Ser-Linker)



Synthesis Scale (mmol)	Coupling Reagent	Cleavage Cocktail	Crude Purity (%)	Purified Yield (%)	Final Purity (%)
0.1	HBTU/DIPEA	TFA/TIS/H₂O (95:2.5:2.5)	75	40	>98
0.1	HATU/DIPEA	TFA/EDT/TIS /H ₂ O (94:2.5:1:2.5)	78	45	>98

Experimental Protocols

Note: The following protocols are proposed based on standard solid-phase peptide synthesis methodologies and may require optimization for specific peptide sequences.

Protocol 1: Attachment of Bis-PEG4-sulfonic acid to Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of one of the sulfonic acid groups of the linker to a hydroxyl-functionalized resin.

Materials:

- Wang Resin (or other hydroxymethyl-functionalized resin)
- Bis-PEG4-sulfonic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF)

Procedure:



- Swell the Wang resin (1 g, 0.5 mmol/g) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel.
- · Drain the DCM.
- In a separate flask, dissolve **Bis-PEG4-sulfonic acid** (2 equivalents relative to resin capacity) and DMAP (0.1 equivalents) in a minimal amount of DMF.
- Add the linker solution to the swollen resin.
- · Add DIC (2 equivalents) to the resin slurry.
- Agitate the mixture at room temperature for 4-6 hours.
- Monitor the reaction using the Kaiser test on a small sample of resin beads (a negative test indicates complete reaction of the hydroxyl groups).
- Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
- · Dry the resin under vacuum.

Protocol 2: Coupling of the First Fmoc-Amino Acid

This protocol details the activation of the second sulfonic acid group of the linker and its coupling to the first N-Fmoc protected amino acid.

Materials:

- Bis-PEG4-sulfonic acid functionalized resin
- Fmoc-amino acid
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- DMF



Procedure:

- Swell the linker-functionalized resin in DMF (10 mL/g) for 1 hour.
- Drain the DMF.
- In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2 minutes to preactivate.
- · Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for 2 hours.
- Perform a Kaiser test to confirm complete coupling. If the test is positive, continue agitation for another hour or perform a second coupling.
- Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)

Follow standard Fmoc-SPPS protocols for the sequential coupling of the remaining amino acids. This involves iterative cycles of Fmoc deprotection with piperidine and coupling of the next Fmoc-amino acid.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the sulfonate ester linkage and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

- Peptidyl-resin
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (scavenger)



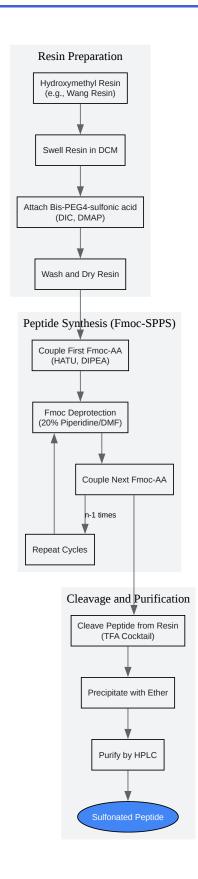
- Deionized water
- Cold diethyl ether

Procedure:

- Wash the peptidyl-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
- Prepare the cleavage cocktail in a fume hood: 95% TFA, 2.5% TIS, 2.5% H₂O.
- Add the cleavage cocktail to the resin (10 mL/g of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the peptide pellet under vacuum.

Mandatory Visualizations Experimental Workflow for Peptide Synthesis using BisPEG4-sulfonic acid





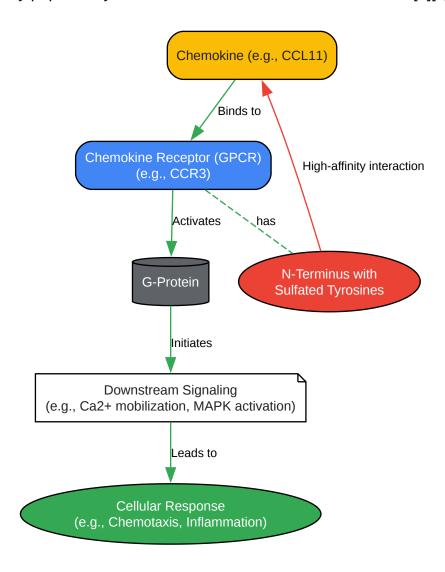
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Caption: Workflow for SPPS using Bis-PEG4-sulfonic acid linker.



Signaling Pathway: Chemokine Binding to its Receptor

This diagram illustrates the role of sulfated tyrosine residues in the N-terminus of a chemokine receptor (like CCR3) in binding its cognate chemokine (like eotaxin-1/CCL11), a process that can be mimicked by peptides synthesized with a sulfonic acid modification.[1][2][3][4]



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Caption: Role of receptor sulfation in chemokine signaling.

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